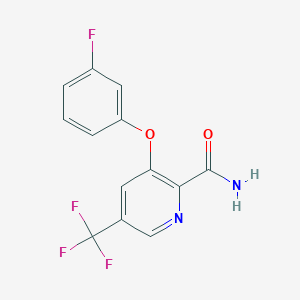

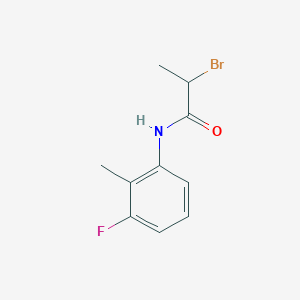

3-(3-Fluorophenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride is a biochemical used for proteomics research . Its molecular formula is C13H9F4NO•HCl, and its molecular weight is 307.67 .

Molecular Structure Analysis

The molecular structure of the related compound 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride is represented by the molecular formula C13H9F4NO .Physical And Chemical Properties Analysis

The related compound 4-(3-Fluorophenoxy)-3-(trifluoromethyl)aniline hydrochloride has a molecular weight of 307.67 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación

Pharmaceutical and Agrochemical Applications

Fluorinated compounds, such as trifluridine and 5-trifluoromethyluracil, play a critical role in the development of pharmaceuticals and agrochemicals due to their unique properties. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, metabolic stability, and membrane permeability. A catalyst-free and visible light-promoted methodology for trifluoromethylation and perfluoroalkylation of uracils, cytosines, and pyridinones offers a straightforward approach to accessing these fluorinated motifs, demonstrating the utility of such transformations in medicinal chemistry (Huang et al., 2018).

Material Science: Polyamides and Fluoroionophores

In material science, fluorinated compounds are used to synthesize novel materials with enhanced properties. For instance, novel soluble fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides exhibit good thermal stability, mechanical properties, and electrical and dielectric performance. Such materials are promising for various applications, including electronics and coatings, where their enhanced properties can be leveraged (Ge et al., 2004).

Chemical Synthesis: Catalysis and Fluorination

In the domain of chemical synthesis, the incorporation of fluorine atoms into organic molecules remains a topic of significant interest. The development of new methodologies for the efficient and selective fluorination of nitrogen-containing aromatics, such as pyridines and anilines, highlights the ongoing advancements in this area. These methodologies facilitate the synthesis of fluorinated analogs, which are valuable in pharmaceutical and agrochemical research (Anand & Filler, 1976).

Biological Applications: Antimalarial Activity

Fluorinated compounds also show promise in the fight against malaria. Structural activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogs have led to the development of compounds with potent in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum strains. These compounds, through their optimized fluorinated motifs, offer new avenues for the treatment and prevention of malaria, highlighting the importance of fluorine chemistry in therapeutic development (Chavchich et al., 2016).

Propiedades

IUPAC Name |

3-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O2/c14-8-2-1-3-9(5-8)21-10-4-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTHNNVIBNKOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2830599.png)

![(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid hydrochloride](/img/structure/B2830601.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2830603.png)

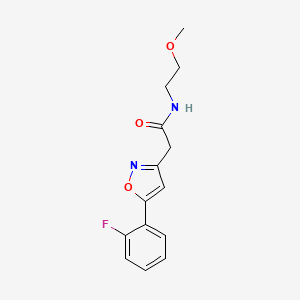

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2830604.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2830606.png)

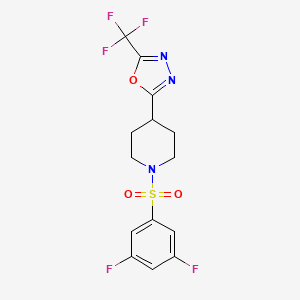

![3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2830611.png)

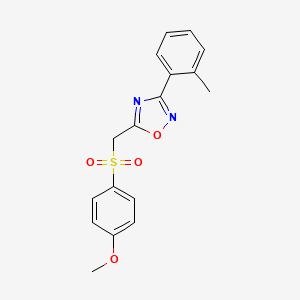

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830613.png)